![molecular formula C15H19N3O3S B2722564 ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 1052621-67-6](/img/structure/B2722564.png)
ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
The compound “ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate” is a complex organic molecule that contains several functional groups. It has an ethyl group, a pyrazole ring, a carboxamide group, a thiophene ring, and a carboxylate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole ring and the thiophene ring would likely contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxamide and carboxylate ester groups could be hydrolyzed, and the pyrazole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
- The reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide involves ANRORC rearrangement followed by N-formylation, leading to the synthesis of specific formamides. This study provides insights into the reaction mechanism through HPLC/MS analysis (Ledenyova et al., 2018).
Structural Analysis and Crystallography
- The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate was determined by X-ray single crystal diffraction. This study detailed the geometric configuration of the molecule and its intermolecular interactions, contributing to the understanding of its structural properties (Zhou et al., 2017).
Potential Agricultural Applications
- Research identified pyrazinamide (PZA) and its derivatives as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. By suppressing the activity of ACC oxidase, these compounds could serve as regulators of plant metabolism, particularly in ethylene biosynthesis, which has implications for postharvest loss reduction (Sun et al., 2017).
Corrosion Inhibition
- Pyrazole-type organic compounds have been investigated for their effectiveness as corrosion inhibitors for steel in hydrochloric acid solutions. This research has implications for industrial applications where corrosion resistance is critical (Tebbji et al., 2005).
Advanced Materials and Polymer Synthesis
- Studies on the copolymerization of pyrazole-containing ligands have led to the development of ion-exchange resins with high conversion rates. This research may pave the way for the creation of materials with specific metal-ion binding capacities, useful in various industrial processes (Berkel & Sherrington, 1996).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 2-[(2-ethylpyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-5-18-11(7-8-16-18)13(19)17-14-12(15(20)21-6-2)9(3)10(4)22-14/h7-8H,5-6H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHDBRPHUZTUEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dimethylthiophene-3-carboxylate |
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